MCOPPB trihydrochloride, chemically designated as 1-[1-(1-methylcyclooctyl)piperidin-4-yl]-2-[(3R)-piperidin-3-yl]benzimidazole trihydrochloride, is a synthetic compound recognized for its role as a nonpeptide agonist of the nociceptin/orphanin FQ opioid receptor (NOP receptor). This compound exhibits significant anxiolytic properties and has garnered interest for its potential therapeutic applications in anxiety disorders and senolytic therapies. It demonstrates a high affinity for the human NOP receptor, with a reported pKi value of approximately 10.07, indicating strong selectivity over other opioid receptors such as the micro-, kappa-, and delta-receptors .
MCOPPB trihydrochloride is classified under the category of small organic molecules and is primarily utilized in pharmacological research focusing on G protein-coupled receptors (GPCRs). The compound is synthesized for research purposes and is available from various chemical suppliers, including Tocris Bioscience and BioCrick . Its unique structure and biological activity make it a valuable tool in studying receptor signaling pathways.
The synthesis of MCOPPB trihydrochloride involves several key steps that utilize established organic chemistry techniques. The primary method includes reductive alkylation processes, which are common in synthesizing compounds with complex structures. For instance, one approach involves the reaction of 1-ethyl-3-(3-hydroxymethyl-4-piperidinyl)-1,3-dihydro-benzimidazol-2-one with various aldehydes under specific conditions to yield the desired product .
Technical details of the synthesis typically include:
The molecular formula for MCOPPB trihydrochloride is C26H40N4.3ClH, with a molecular weight of approximately 518.005 g/mol. The compound contains multiple chiral centers, contributing to its stereochemistry .
This complex structure allows for specific interactions with the NOP receptor, influencing its pharmacological effects.
MCOPPB trihydrochloride primarily undergoes receptor-mediated interactions rather than traditional chemical reactions. Its mechanism of action involves binding to the NOP receptor, which triggers intracellular signaling pathways that lead to anxiolytic effects. The compound has been shown to inhibit signaling through the NOP receptor in various experimental setups, including in vivo studies where it demonstrated anxiolytic-like effects comparable to diazepam .
The mechanism of action for MCOPPB trihydrochloride involves its role as an agonist at the NOP receptor. Upon binding, it activates downstream signaling cascades that modulate neurotransmitter release and neuronal excitability. This process contributes to its anxiolytic effects by potentially enhancing GABAergic transmission or inhibiting excitatory neurotransmission in specific brain regions .
In experimental models, MCOPPB has exhibited effects such as:
These properties are critical for researchers when handling and utilizing MCOPPB trihydrochloride in laboratory settings.
MCOPPB trihydrochloride has several significant applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4